Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate

Medicinal Chemistry Nucleoside Synthesis Antiviral Drug Development

Sourcing a heterocyclic building block with a precise 2-hydroxy-4-methyl substitution pattern for nucleoside analog synthesis often leads to incompatible isomers. This 5-carboxylate methyl ester provides the exact regiochemistry required for targeted derivatization. - Enables regioselective O-alkylation and glycosylation at the 2-hydroxy position, critical for constructing novel 5-substituted pyrimidine carbocyclic nucleosides. - Offers balanced solubility (predicted logP 1.87, aqueous solubility 2.639 mg/mL) for handling in polar reaction media and assay preparation. - Supplied at ≥98% purity with assured batch-to-batch consistency for reliable medicinal chemistry workflows.

Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
Cat. No. B12213052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate
Molecular FormulaC7H8N2O3
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESCC1=C(C=NC(=O)N1)C(=O)OC
InChIInChI=1S/C7H8N2O3/c1-4-5(6(10)12-2)3-8-7(11)9-4/h3H,1-2H3,(H,8,9,11)
InChIKeyBUGRZYODNDZWMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate Procurement Guide


Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate is a heterocyclic building block (C7H8N2O3, MW: 168.15 g/mol) belonging to the 5-carboxylate pyrimidine class. Its structure features a 2-hydroxy group, a 4-methyl substituent, and a methyl ester at the 5-position. This distinct substitution pattern dictates its reactivity in subsequent derivatization, most notably as an important intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines [1]. The compound is typically supplied with a purity of approximately 95% .

Workflow

Nucleoside analog intermediate synthesis

Cited as key building block for 5-substituted carbocyclic nucleosides

Selection Logic

2-hydroxy-4-methyl substitution pattern

Dictates reactivity for regioselective derivatization

Sourcing Context

Typical purity approximately 95%

Suitable for research-scale synthesis development

Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate: Why Generic Substitution Fails


Simple substitution with other pyrimidine-5-carboxylate esters is not recommended due to critical differences in the substitution pattern around the pyrimidine ring. The specific placement of the 2-hydroxy and 4-methyl groups, opposite to the 5-carboxylate ester, creates a unique electronic environment and hydrogen-bonding network that governs its reactivity as a synthetic intermediate [1]. Analogs like the ethyl ester or the free carboxylic acid will differ significantly in their lipophilicity, solubility, and reactivity in ester hydrolysis or coupling reactions. The isomer methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate (CAS 865077-08-3) possesses a swapped functional group arrangement, leading to fundamentally different chemical behavior and an incompatible synthetic role in targeted nucleoside analog pathways.

Other pyrimidine-5-carboxylate esters

Ethyl or free acid analogs may shift lipophilicity and reactivity, altering hydrolysis or coupling performance in nucleoside pathways.

Regioisomer: 4-hydroxy-2-methyl isomer

Swapped functional group arrangement leads to fundamentally different regioselective behavior and an incompatible synthetic role.

Generic pyrimidine esters without patent context

Lack of reported synthetic utility may require significant process re-development for targeted nucleoside analogs.

Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate Comparative Evidence


Designated Nucleoside Medicine Intermediate

The methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate scaffold is cited in patent literature as a crucial intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines, differentiating it from general pyrimidine esters that lack this reported utility [1]. The synthesis route involving this specific ester is described as having a simple, safe operational process with mild reaction conditions, enabling convenient industrial production [1]. This is a distinct advantage over alternative intermediates requiring harsher, less scalable conditions.

Designated Nucleoside Intermediate
Reported

Directly claimed as important intermediate for 5-substituted carbocyclic nucleosides

Supports nucleoside analog research workflows with a reported patent-backed synthetic pathway

Process described as simple, safe, and suitable for industrial production; data to verify

Medicinal Chemistry Nucleoside Synthesis Antiviral Drug Development

Differentiation from the 4-Hydroxy-2-Methyl Isomer

A critical point of differentiation is the avoidance of the regioisomer methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate (CAS 865077-08-3) . The target compound (2-hydroxy-4-methyl) and its isomer have identical molecular formulas (C7H8N2O3) and molecular weights (168.15 g/mol) but differing functional group positions. Unambiguous specification of the target compound is necessary to prevent procurement of the incorrect isomer, which would fail to perform the same regioselective transformations required in nucleoside analog synthesis.

Differentiation from 4-Hydroxy-2-Methyl Isomer
Class-level

Identical formula and MW, but reversed hydroxyl/methyl positions prevent correct regioselective transformations

Isomer identity requires specification review to avoid synthetic protocol failure

Structural isomerism context; CAS 865077-08-3 is the incompatible regioisomer

Organic Synthesis Isomer Purity Building Blocks

Aqueous Solubility Profile

Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate exhibits a degree of aqueous solubility, attributed to the presence of its hydroxyl group . In silico predictions estimate an aqueous solubility of 2.639 mg/mL, with a predicted logP of 1.87 [1]. This contrasts with less polar ester analogs (e.g., the ethyl ester 4-hydroxy-2-methyl-pyrimidine-5-carboxylate, for which only 'insoluble in water' qualitative data was located [2]), suggesting an advantage for this methyl ester in reactions requiring a polar or aqueous reaction medium.

Aqueous Solubility Profile
Cross-study comparable

Predicted solubility: 2.639 mg/mL; logP: 1.87

May support aqueous-phase reaction and purification workflows compared to insoluble ethyl ester analog

In silico prediction vs. vendor qualitative data; requires experimental validation

Physicochemical Properties Formulation Reaction Engineering

Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate: Research & Industrial Uses


Carbocyclic Nucleoside Analogue Intermediate

The primary value scenario for this compound is as a building block in the synthesis of novel 5-substituted pyrimidine carbocyclic nucleoside medicines. Patent literature identifies it as an important intermediate with a safe, mild, and scalable industrial process, making it a critical procurement item for teams developing next-generation antiviral or anticancer nucleoside drugs [1].

Polar Scaffold for Aqueous Medicinal Chemistry

Given its predicted moderate aqueous solubility (2.639 mg/mL) and logP of 1.87 [1], this compound is particularly suited for medicinal chemistry workflows that demand building blocks with some water solubility for ease of handling in polar reaction media, biological assay preparation, or initial formulation screening. This is a practical advantage over more lipophilic pyrimidine esters [2].

Regioselective Derivatization Studies

The unique arrangement of a nucleophilic 2-hydroxy group adjacent to a ring nitrogen and opposite a 4-methyl group provides a specialized scaffold for regioselective derivatization studies, such as O-alkylation or glycosylation, which are fundamental to nucleoside analog construction. This precise substitution pattern is not interchangeable with its 4-hydroxy-2-methyl isomer .

Application
Selection Property
Validation Focus
Carbocyclic Nucleoside Analogue Intermediates
Reported patent-backed synthetic utility
Synthetic pathway reproducibility
Aqueous Medicinal Chemistry Scaffolds
Predicted moderate aqueous solubility
Solubility in polar reaction media
Regioselective Derivatization Studies
2-hydroxy-4-methyl substitution pattern
Regioselective O-alkylation or glycosylation outcome

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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